molecular formula C17H25NO3S B4022044 N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide

N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide

Cat. No. B4022044
M. Wt: 323.5 g/mol
InChI Key: WVTLFIIHLAAFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide is a compound with potential interest in various fields of chemistry and pharmacology. Its structure involves a benzamide moiety substituted with dimethoxy groups and a cyclohexylthioethyl group, indicating a complex molecule with unique properties. While the exact compound of interest wasn't directly identified in the research, several related compounds provide insight into its potential synthesis methods, molecular structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies including condensation, displacement reactions, and cyclization. For instance, a method for synthesizing analogs involves the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with aminobenzamide or aminothiophenol derivatives, leading to pyrroloquinazoline and pyrrolobenzothiazoline derivatives under acidic or neutral conditions, respectively (Kurihara et al., 1980). Such methodologies might be adaptable for synthesizing N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and X-ray diffraction analysis. These studies reveal the importance of intermolecular interactions in determining the molecular geometry and the impact of crystal packing and dimerization on the rotational conformation of aromatic rings (Karabulut et al., 2014). Similar analysis techniques would likely elucidate the structure of N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide, providing insights into its molecular conformation and stability.

Chemical Reactions and Properties

Research on related compounds demonstrates a range of chemical reactions, including regioselective iodination and displacement reactions, that are critical for modifying molecular structures and enhancing specific properties (Joshua et al., 2008). Such reactions could be relevant for further functionalization of N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide, potentially modifying its chemical behavior and interactions.

Physical Properties Analysis

While specific studies on the physical properties of N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide were not found, related research indicates that factors such as solvolytic reactivity, crystallization behavior, and molecular flexibility significantly influence the physical characteristics of similar compounds (DeCosta et al., 2000). These factors would likely be relevant in determining the solubility, stability, and crystalline form of N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide.

properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-20-15-9-8-13(12-16(15)21-2)17(19)18-10-11-22-14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTLFIIHLAAFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCSC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexylsulfanylethyl)-3,4-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.